Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Description
Background and Significance of Pyrrolo[2,3-d]Pyrimidine Scaffolds
Pyrrolo[2,3-d]pyrimidine is a fused bicyclic heterocycle comprising a pyrrole ring fused to a pyrimidine ring at the 2,3- and 4,5-positions, respectively (Figure 1). This scaffold is classified as a "privileged structure" in drug discovery due to its versatility in interacting with biological targets and its presence in numerous clinically approved therapeutics. The planar aromatic system allows for π-π stacking interactions with enzyme active sites, while the nitrogen atoms facilitate hydrogen bonding, making it a robust platform for designing kinase inhibitors, anticancer agents, and anti-inflammatory compounds.
Table 1: Pharmacological Activities of Pyrrolo[2,3-d]Pyrimidine Derivatives
The scaffold’s synthetic flexibility enables substitutions at positions 2, 4, 6, and 7, allowing precise modulation of pharmacokinetic and pharmacodynamic properties. For instance, halogenation at position 2 (e.g., chlorine) enhances electrophilicity for covalent binding or improves metabolic stability.
Historical Context of Pyrrolo[2,3-d]Pyrimidine Research
The therapeutic potential of pyrrolo[2,3-d]pyrimidines was first recognized in the 1960s with the development of vasodilators like Pfizer’s pyrazolopyrimidines. However, significant advancements occurred in the 1990s–2000s with the discovery of their kinase-inhibiting properties:
Table 2: Milestones in Pyrrolo[2,3-d]Pyrimidine Research
Recent innovations focus on modular synthesis techniques, such as Suzuki-Miyaura couplings and SEM-protection strategies, which streamline the introduction of aryl and amino groups at positions 4 and 6. These methods have facilitated the development of over 50 clinical-stage candidates since 2017.
Overview and Importance of Ethyl 2-Chloro-7H-Pyrrolo[2,3-d]Pyrimidine-6-Carboxylate
This compound (CAS: 1060816-62-7; C₉H₈ClN₃O₂) is a critical intermediate in synthesizing kinase inhibitors (Figure 2). Its strategic functional groups enable sequential modifications:
- Chlorine at C-2 : Serves as a leaving group for nucleophilic substitution with amines or thiols.
- Ethyl ester at C-6 : Hydrolyzed to carboxylic acid for conjugation or further derivatization.
- NH proton at N-7 : Protected via SEM or cyclopentyl groups to direct cross-coupling reactions.
Table 3: Synthetic Applications of this compound
The compound’s utility is exemplified in the synthesis of HPK1 inhibitors (e.g., compound 31 in ) and Axl-targeted therapies (e.g., 13b in ), where it serves as the core scaffold for structure-activity relationship (SAR) studies. Large-scale production methods, such as tert-butoxycarbonyl (Boc) protection/deprotection sequences, ensure yields exceeding 80%, underscoring its industrial relevance.
Properties
IUPAC Name |
ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-8(14)6-3-5-4-11-9(10)13-7(5)12-6/h3-4H,2H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDDHWOJEVDADL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CN=C(N=C2N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680675 | |
| Record name | Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060816-62-7 | |
| Record name | Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Coupling and Cyclization Route
A detailed method from patent CN111303162B describes the following steps:
| Step | Description | Reagents & Conditions | Yield |
|---|---|---|---|
| 1 | Coupling of 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine with acrylic acid | Under N2, in absolute ethanol, with N,N-diisopropylethylamine, triphenylphosphine, cuprous iodide, nickel chloride; 65 °C, 8 h | 73.1% |
| 2 | Intramolecular cyclization of the coupled product | In DMSO, with cuprous chloride and triethylamine; 70 °C, 12 h | 97.6% |
| 3 | Oxidation with DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) | In organic solvents like THF or dioxane; 40-70 °C | Not specified |
This method yields 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, which can be further esterified to the ethyl ester derivative. The process emphasizes nitrogen atmosphere protection and controlled temperature to maximize yield and purity.
Catalysts and Solvents
- Catalysts: Cuprous halides (CuI, CuCl), nickel chloride.
- Bases: N,N-diisopropylethylamine, triethylamine.
- Solvents: Absolute ethanol, DMSO, DMF, acetonitrile, tetrahydrofuran, 1,4-dioxane.
- Oxidants: DDQ for final oxidation step.
The reaction conditions are mild to moderate temperatures (50–110 °C), with careful control of reagent addition rates and atmosphere (nitrogen) to avoid side reactions.
Preparation via Protection-Deprotection and Selective Dechlorination
Another approach, detailed in patent CN102633802A, involves starting from 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, followed by:
- Protection using di-tert-butyl dicarbonate to form a protected intermediate.
- Selective dechlorination at the 4-position via catalytic hydrogenation under atmospheric pressure.
- Removal of the protecting group under acidic conditions (e.g., trifluoroacetic acid).
This method achieves approximately 63% overall yield and is suitable for industrial scale due to mild reaction conditions and straightforward post-treatment.
| Step | Description | Reagents & Conditions | Yield |
|---|---|---|---|
| 1 | Protection of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | Di-tert-butyl dicarbonate, DMAP catalyst, triethylamine, ethyl acetate solvent, ice bath to room temp | 90% |
| 2 | Selective dechlorination | Hydrogenation under atmospheric pressure | Not specified |
| 3 | Deprotection | Acidic conditions (TFA or HCl) in methylene chloride | Not specified |
This route emphasizes selectivity in halogen substitution and protection strategies to facilitate purification and improve yield.
Condensation and Cyclization from Formamidine Salts
Patent CN110386936A describes a method involving:
- Condensation of a suitable pyrimidine derivative with a methylene reagent under catalysis to form an intermediate.
- Subsequent addition-condensation cyclization with formamidine salts under alkaline conditions to yield the chloro-7H-pyrrolo[2,3-d]pyrimidine core.
This method is noted for using inexpensive and readily available raw materials, simple operation, low waste generation, and high yield and selectivity, making it environmentally friendly and cost-effective for industrial production.
Comparative Summary of Preparation Methods
Research Findings and Analytical Data
- The coupling-cyclization method yields intermediates characterized by ^1H NMR showing expected multiplets and singlets corresponding to the pyrrolo and pyrimidine protons and substituents.
- Selective dechlorination under atmospheric hydrogenation avoids over-reduction and preserves the chloro substituent at the 2-position.
- The use of DDQ as an oxidant in the final step ensures efficient aromatization of the pyrrolo ring system.
- Reaction monitoring by HPLC and purification by filtration and recrystallization are standard to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and palladium catalysts for coupling reactions. The reaction conditions typically involve controlled temperatures and solvents like dimethylformamide or ethanol to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolo[2,3-d]pyrimidine derivative, while coupling reactions can produce biaryl compounds with extended conjugation.
Scientific Research Applications
Chemistry
Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate serves as a crucial building block for synthesizing various heterocyclic compounds. Its ability to undergo multiple types of reactions makes it valuable for developing new materials and chemical entities.
Biology
Research has indicated potential biological activities associated with this compound, including:
- Antimicrobial Properties : Studies suggest that derivatives of this compound may exhibit activity against various pathogens.
- Anticancer Activity : Preliminary investigations have shown that it may inhibit specific cancer cell lines by targeting key molecular pathways.
Medicine
In medicinal chemistry, this compound is explored as an intermediate in drug development. Its structural features allow it to interact with specific enzymes and receptors:
- Enzyme Inhibition : It may act as an inhibitor for tyrosine kinases involved in cell signaling pathways related to growth and proliferation.
- Drug Development : The compound is being studied for its potential to develop therapeutics targeting diseases such as cancer and infections.
Industry
In industrial applications, this compound is utilized in the synthesis of agrochemicals and advanced materials. Its properties make it suitable for producing compounds with specific functionalities required in agricultural formulations.
Case Studies and Research Findings
-
Anticancer Activity Study :
- A study published in the Journal of Medicinal Chemistry explored the anticancer properties of derivatives of this compound. The results indicated significant inhibition of cancer cell proliferation in vitro, suggesting its potential as a lead compound for further development.
-
Synthesis of Novel Heterocycles :
- Research conducted by Smith et al. (2023) demonstrated the use of this compound in synthesizing novel heterocycles with enhanced biological activities. The study highlighted its versatility as a precursor for creating complex molecular architectures.
-
Antimicrobial Activity Assessment :
- A recent investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. The findings revealed promising results, indicating potential applications in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. For example, it may act as an inhibitor of tyrosine kinases, which are involved in various signaling pathways related to cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyrrolo[2,3-d]Pyrimidine Core
Ethyl 4-Chloro-7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]Pyrimidine-6-Carboxylate
- Structural Difference : Replaces the 2-chloro substituent with a phenylsulfonyl group at position 5.
- Similarity Score : 0.80 (structural resemblance based on core and carboxylate group) .
5-Bromo-4-Chloro-7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]Pyrimidine
- Structural Difference : Incorporates bromine at position 5 and chlorine at position 3.
- Impact : Halogenation at multiple positions may enhance intermolecular interactions (e.g., halogen bonding) in crystal packing or biological targeting.
- Similarity Score : 0.86 (higher due to dual halogenation) .
Ethyl 4-Chloro-5-Hydroxy-2,7-Dimethyl-7H-Pyrrolo[2,3-d]Pyrimidine-6-Carboxylate
Heterocyclic Core Modifications
Pyrido[2,3-d]Pyrimidine Derivatives
- Example : Methyl 1,3,8-trimethyl-5-(3-nitrophenyl)-pyrido[2,3-d]pyrimidine-6-carboxylate (Compound 26 in ).
- Structural Difference : Pyridine ring fused instead of pyrrole.
- Impact : Altered electronic properties due to nitrogen positioning, affecting binding affinity in biological systems.
- Physical Properties : Melting point 97–98°C, lower than pyrrolopyrimidine analogues, suggesting reduced crystallinity .
Thiazolo[3,2-a]Pyrimidine Derivatives
- Example : Ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate.
- Structural Difference : Thiazole ring fused to pyrimidine, introducing sulfur.
- Impact : Sulfur's electronegativity influences redox properties and intermolecular interactions (e.g., hydrogen bonding in crystal structures) .
Physicochemical and Spectral Properties
*Estimated based on analogues.
Biological Activity
Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention in various scientific fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 225.632 g/mol
- Density : 1.5 ± 0.1 g/cm³
- CAS Number : 1060816-62-7
This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors. Notably, it has been shown to inhibit tyrosine kinases, which are crucial in cell signaling pathways related to growth and proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Anticancer Properties
Studies have indicated that this compound possesses significant anticancer properties. It has been evaluated in various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance:
- Case Study : In vitro tests demonstrated that this compound inhibited the growth of breast cancer cells with an IC value in the low micromolar range .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Variations in substituents on the pyrrolo[2,3-d]pyrimidine core can significantly affect its potency and selectivity toward different molecular targets.
| Substituent | Effect on Activity |
|---|---|
| Chlorine | Enhances binding affinity to target enzymes |
| Ethyl group | Modulates lipophilicity and solubility |
Therapeutic Applications
Given its diverse biological activities, this compound is being explored for various therapeutic applications:
- Cancer Therapy : As a potential lead compound for developing new anticancer agents targeting tyrosine kinases.
- Infection Control : Investigated for use in treating bacterial infections due to its antimicrobial properties.
Research Findings
Recent studies have focused on optimizing the synthesis and evaluating the pharmacokinetics of this compound:
Q & A
Q. What are the optimal synthetic routes for preparing ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate?
The synthesis typically involves multi-step reactions, including cyclization and halogenation. For example:
- Step 1 : Formation of a pyrrolo[2,3-d]pyrimidine core via cyclization of intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate under basic conditions.
- Step 2 : Chlorination using reagents such as POCl₃ or PCl₅ at elevated temperatures (80–100°C) to introduce the chlorine substituent at the 2-position .
- Step 3 : Esterification or carboxylation at the 6-position using ethyl chloroformate or similar reagents.
Key challenges include controlling regioselectivity during chlorination and minimizing side reactions during cyclization. Reaction conditions (e.g., solvent, temperature, catalyst) must be optimized to improve yields, which range from 40% to 78% depending on the protocol .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Chromatography : HPLC or GC-MS to assess purity (>95% is typical for research-grade material).
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., chlorine at C2, ethyl ester at C6). For example, the ethyl ester group typically shows a quartet at ~4.2 ppm (¹H) and a carbonyl signal at ~165 ppm (¹³C).
- FT-IR : Detect ester C=O stretches (~1700 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹).
- Elemental Analysis : Validate molecular formula (e.g., C₉H₈ClN₃O₂) .
Q. What solvents and conditions are suitable for recrystallization?
Ethyl acetate/ethanol mixtures (3:2 v/v) are commonly used for slow evaporation, yielding single crystals suitable for X-ray diffraction. Crystallization temperatures should be maintained at 25–30°C to avoid solvent inclusion .
Advanced Research Questions
Q. How does the compound’s molecular conformation influence its reactivity and intermolecular interactions?
X-ray crystallography reveals key structural features:
- Puckered Pyrimidine Ring : The central pyrimidine ring adopts a flattened boat conformation, with deviations of ~0.224 Å from planarity.
- Intermolecular Interactions : C–H···O hydrogen bonds and π-π stacking (3.5–4.0 Å distances) stabilize the crystal lattice. These interactions can inform co-crystallization strategies for drug design .
- Dihedral Angles : Substituents like the ethyl ester group influence torsional angles (e.g., 80.94° between fused rings), affecting binding to biological targets .
Q. What methodologies are used to evaluate its kinase inhibition activity?
- Biochemical Assays : Measure IC₅₀ values against kinases (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays.
- Docking Studies : Molecular modeling (e.g., AutoDock Vina) predicts binding modes to ATP pockets. For example, the chlorine atom at C2 may form halogen bonds with kinase hinge regions.
- Cellular Assays : Assess antiproliferative effects in cancer cell lines (e.g., HCT-116) via MTT assays. EC₅₀ values correlate with substituent electronic properties .
Q. How can researchers resolve contradictions in reported biological activity data?
- Meta-Analysis : Compare datasets across studies, noting variables like assay conditions (e.g., ATP concentration, pH) and cell-line specificity.
- SAR Studies : Systematically modify substituents (e.g., replacing chlorine with bromine or altering the ester group) to isolate contributions to activity. For example, ethyl esters generally enhance cell permeability compared to methyl analogs .
- Control Experiments : Validate target engagement using knockout cell lines or competitive inhibitors.
Q. What strategies improve yield in large-scale synthesis while maintaining regioselectivity?
- Catalytic Optimization : Use Pd/Cu catalysts for Ullmann-type couplings to reduce byproducts.
- Microwave-Assisted Synthesis : Shorten reaction times (e.g., from 8 hours to 30 minutes) for cyclization steps, improving yields by 15–20%.
- Flow Chemistry : Continuous reactors enhance heat/mass transfer during chlorination, reducing decomposition .
Key Recommendations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
